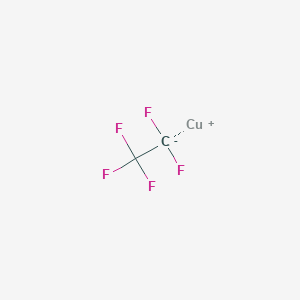

Pentafluoroethylcopper

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60007-39-8 |

|---|---|

Molecular Formula |

C2CuF5 |

Molecular Weight |

182.56 g/mol |

IUPAC Name |

copper(1+);1,1,1,2,2-pentafluoroethane |

InChI |

InChI=1S/C2F5.Cu/c3-1(4)2(5,6)7;/q-1;+1 |

InChI Key |

LHXHZHHJXZUTSG-UHFFFAOYSA-N |

Canonical SMILES |

[C-](C(F)(F)F)(F)F.[Cu+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Pentafluoroethylcopper Complexes

Direct Synthesis Strategies

Direct synthesis methods provide a straightforward approach to generating pentafluoroethylcopper, often utilizing readily available and cost-effective starting materials. These strategies can be broadly categorized based on the C₂F₅ source.

A significant advancement in the synthesis of this compound involves its direct generation from a cuprate (B13416276) reagent and an economical pentafluoroethyl source, such as ethyl pentafluoropropionate. cas.cnresearchgate.netnih.gov This method is noted for its operational simplicity and the use of low-cost reagents, culminating in a nearly quantitative yield of the desired CuC₂F₅ reagent. researchgate.netorganic-chemistry.org

Ethyl pentafluoropropionate has been identified as a highly effective and economical precursor for the synthesis of this compound. cas.cn The reaction involves treating a mixture of a copper(I) salt and a base with ethyl pentafluoropropionate in a suitable solvent. This approach offers a distinct advantage over previous methods, providing the CuC₂F₅ reagent in excellent yield, which is a significant improvement compared to the ~60% yield obtained when preparing trifluoromethylcopper (B1248711) (CuCF₃) from ethyl trifluoroacetate. cas.cn The process has proven to be robust, even when conducted on a larger scale. cas.cn

The general reaction scheme involves the formation of a cuprate reagent in situ, which then reacts with ethyl pentafluoropropionate to generate the this compound species.

Table 1: Synthesis of this compound from Various Precursors

| C₂F₅ Source | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl Pentafluoropropionate | KOtBu | DMF | 50 | >95 |

| C₂F₅I | KOtBu | DMF | 50 | 0 |

| C₂F₅H | KOtBu | DMF | 50 | 0 |

Data sourced from optimization studies which highlight the superior performance of ethyl pentafluoropropionate. organic-chemistry.org

The efficiency of the this compound synthesis from ethyl pentafluoropropionate is highly dependent on the formulation of the cuprate reagent and the reaction conditions. cas.cn Optimization studies have shown that a combination of copper(I) chloride (CuCl) and potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) is particularly effective. cas.cn

A critical factor for enhancing the yield and reactivity of the resulting this compound reagent is the management of residual base from the cuprate formation. cas.cnorganic-chemistry.org It was discovered that neutralizing the remaining basic species with an acid, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), significantly improves the efficiency of subsequent pentafluoroethylation reactions. organic-chemistry.org This neutralization step ensures the stability and reactivity of the CuC₂F₅ reagent, which remains stable even at elevated temperatures up to 90°C. organic-chemistry.org The choice of the alkali metal cation in the base (e.g., potassium vs. sodium) also influences the reaction outcome, with potassium tert-butoxide generally providing superior results. cas.cn

Table 2: Effect of Base on this compound Formation

| Copper Source | Base | Solvent | Yield (%) |

| CuCl | KOtBu | DMF | >95 |

| CuCl | NaOtBu | DMF | 86 |

| CuCl | Cs₂CO₃ | DMF | 0 |

Yields determined by ¹⁹F NMR analysis. Data sourced from Serizawa et al., 2014. cas.cn

Tetrafluoroethylene (TFE) serves as a fundamental building block for the synthesis of fluoro-organic compounds and provides an alternative pathway to this compound complexes.

This compound complexes can be generated in situ through the fluorocupration of tetrafluoroethylene. rsc.org This process involves the formal addition of a copper(I) fluoride (B91410) species, such as (phen)CuF (where phen is 1,10-phenanthroline), across the double bond of TFE. This step occurs smoothly, even at room temperature, to generate the active (phen)CuC₂F₅ species. rsc.org A key aspect of this methodology is the careful control of reaction conditions to prevent the competing and often facile oligomerization of TFE. researchgate.net

The reaction mechanism is believed to proceed without the dissociation of fluoride from the copper complex, suggesting a mechanism other than an "outer-sphere" pathway. rsc.org The generated reagent can then be used directly in subsequent cross-coupling reactions with substrates like aryl iodides. rsc.org

A novel approach for the synthesis of pentafluoroethylarenes involves a Sandmeyer-type reaction where the active "CuC₂F₅" reagent is first generated from copper thiocyanate (B1210189) (CuSCN), cesium fluoride (CsF), and TFE. cas.cn This pre-generated reagent then reacts with arenediazonium tetrafluoroborates to yield the desired pentafluoroethylated aromatic compounds. cas.cn

In this methodology, TFE can be conveniently generated on-site from a stable precursor like trifluoromethyltrimethylsilane (TMSCF₃). cas.cnresearchgate.net The formation of the active pentafluoroethylating reagent is highly dependent on the solvent system used. cas.cnresearchgate.net This copper-mediated process represents the first example of a Sandmeyer-type pentafluoroethylation, expanding the utility of arenediazonium salts in fluoroalkylation chemistry. cas.cn The reaction demonstrates good tolerance for various functional groups, making it a potentially valuable tool for the synthesis of complex molecules. cas.cn

Generation from Tetrafluoroethylene (TFE)

Transmetalation Approaches

Transmetalation, a fundamental reaction in organometallic chemistry, serves as a common and effective route for the synthesis of this compound. This process involves the transfer of a pentafluoroethyl group from a more electropositive metal to a copper salt, typically a copper(I) halide.

One of the well-established methods for generating this compound involves the reaction of bis(pentafluoroethyl)zinc (Zn(C2F5)2) with a copper(I) halide. researchgate.net This transmetalation reaction proceeds efficiently, driven by the difference in electronegativity between zinc and copper. The reaction is typically carried out in a coordinating solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), which can stabilize the resulting this compound species. researchgate.net The general reaction is depicted below:

Zn(C2F5)2 + 2 CuX → 2 CuC2F5 + ZnX2 (where X = Cl, Br, I)

The use of perfluoroalkyl zinc reagents offers a reliable pathway to this compound, which can then be used in situ for subsequent reactions.

Similar to the zinc analogues, bis(pentafluoroethyl)cadmium (Cd(C2F5)2) is also a viable precursor for the synthesis of this compound via transmetalation. researchgate.net The reaction with a copper(I) halide in a suitable solvent affords the desired this compound compound. researchgate.net

Cd(C2F5)2 + 2 CuX → 2 CuC2F5 + CdX2 (where X = Cl, Br, I)

The choice between zinc and cadmium reagents may depend on factors such as the availability of the starting materials and the specific requirements of the subsequent synthetic steps. Both methods provide effective access to this compound.

The reaction of a pentafluoroethyllithium (C2F5Li) reagent with a copper(I) halide is another fundamental approach to generate this compound. This method is widely used for the preparation of various organocopper reagents. The pentafluoroethyllithium is typically generated in situ at low temperatures from a suitable precursor, such as pentafluoroiodoethane (B1347087) (C2F5I), by reaction with an organolithium reagent like n-butyllithium. The subsequent addition of a copper(I) halide, such as copper(I) bromide (CuBr), leads to the formation of this compound.

C2F5Li + CuBr → CuC2F5 + LiBr

This method is advantageous due to the ready availability of the starting materials. However, the thermal instability of many perfluoroalkyllithium reagents necessitates careful temperature control during the reaction.

Ligand-Controlled Synthesis of this compound(I) Complexes

The stability and reactivity of this compound(I) can be significantly influenced by the presence of ancillary ligands. These ligands coordinate to the copper center, preventing decomposition and modulating the reactivity of the C2F5 group. This strategy allows for the isolation and characterization of well-defined this compound(I) complexes.

A variety of neutral, chelating ligands can be employed to synthesize stable, discrete this compound(I) complexes. Common classes of ligands include bidentate nitrogen-donor ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen), as well as phosphorus-donor ligands such as phosphines and nitrogen-based N-heterocyclic carbenes (NHCs).

The synthesis of these complexes typically involves the reaction of a pre-formed or in situ generated this compound species with the desired ligand. For example, the addition of a bipyridine or phenanthroline ligand to a solution of this compound can lead to the formation of complexes of the type [Cu(C2F5)(L-L)], where L-L represents the bidentate ligand.

| Ligand Type | Example Ligand | General Complex Structure |

| Bipyridine | 2,2'-bipyridine | [Cu(C2F5)(bipy)] |

| Phenanthroline | 1,10-phenanthroline | [Cu(C2F5)(phen)] |

| Phosphine | Triphenylphosphine (PPh3) | [Cu(C2F5)(PPh3)n] (n=1-3) |

| N-heterocyclic carbene | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | [Cu(C2F5)(IPr)] |

These ligated complexes often exhibit enhanced stability compared to the unligated "CuC2F5", allowing for their isolation, purification, and detailed structural characterization. The electronic and steric properties of the ancillary ligand can be systematically varied to fine-tune the reactivity of the this compound complex for specific applications.

In the presence of halide ions or other anionic ligands, this compound(I) can form anionic cuprate complexes. These can be classified as heteroleptic or homoleptic.

Heteroleptic cuprates contain more than one type of ligand attached to the copper center. For instance, in the presence of a halide source (e.g., from the copper salt precursor or an added salt), heteroleptic cuprates of the general formula [Cu(C2F5)X]⁻ (where X is a halide) can be formed. These species are often present in solutions where this compound is generated from a copper(I) halide.

Homoleptic cuprates , on the other hand, contain only one type of ligand, in this case, the pentafluoroethyl group. The most common homoleptic cuprate of this compound is the bis(pentafluoroethyl)cuprate(I) anion, [Cu(C2F5)2]⁻. This species can be formed by the reaction of this compound with a source of the pentafluoroethyl anion or, more commonly, during the transmetalation of bis(pentafluoroethyl)zinc or -cadmium with a copper(I) halide in a 1:1 molar ratio. researchgate.net

M(C2F5)2 + CuX → M[Cu(C2F5)2] + MX (where M = Zn, Cd)

The [Cu(C2F5)2]⁻ anion can be isolated as a salt with a suitable large cation, such as bis(triphenylphosphine)iminium (PNP⁺). researchgate.net The formation of these cuprate salts is significant as they often exhibit different reactivity profiles compared to the neutral this compound complexes.

Special Considerations in Synthesis

Role of Solvent Effects on Complex Formation and Stability

The solvent system employed in the synthesis of this compound is not merely an inert medium but an active participant that can dictate the course of the reaction. The ability of a solvent to coordinate with the copper center plays a pivotal role in the formation and subsequent stability of the CuC₂F₅ complex. mdpi.com Solvents can be broadly categorized based on their coordinating ability, and this characteristic directly influences the reactivity and stability of organometallic species.

Coordinating solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, possess donor atoms (typically oxygen or nitrogen) that can interact with the copper center. mdpi.comnih.gov This coordination can stabilize the copper complex, preventing aggregation and decomposition. For instance, the synthesis of this compound has been successfully achieved in DMF, where the solvent molecules are believed to coordinate to the copper atom, thereby stabilizing the reactive CuC₂F₅ species. This stabilization is crucial for achieving high yields and for the subsequent application of the reagent in further reactions.

The polarity of the solvent also plays a role. Polar solvents can facilitate the dissolution of the copper source and other reagents, ensuring a homogeneous reaction mixture. However, the coordinating ability of the solvent is often a more dominant factor in determining the stability of the final complex. nih.gov The interplay between solvent polarity and coordinating ability is a key consideration in optimizing the synthesis of this compound.

The following table summarizes the anticipated effects of different solvent classes on the synthesis of this compound:

| Solvent Class | Examples | Coordinating Ability | Expected Impact on CuC₂F₅ Formation & Stability |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Strong | High stabilization of the CuC₂F₅ complex, leading to higher yields and greater stability. mdpi.comnih.gov |

| Ethereal | Diethyl ether, THF | Moderate | Moderate stabilization; may be suitable for certain synthetic routes but potentially less effective than strongly coordinating solvents. |

| Hydrocarbons | Hexane, Toluene | Weak/Non-coordinating | Minimal stabilization of the CuC₂F₅ complex, potentially leading to decomposition and lower yields. nih.gov |

Impact of Additives and Co-ligands on Synthetic Efficiency

N-Donor Ligands:

Nitrogen-containing ligands, such as amines and pyridines, are particularly effective in stabilizing copper(I) complexes. mdpi.comrsc.org These N-donor ligands can coordinate to the copper atom, forming a more stable complex that is less susceptible to decomposition. mdpi.com The formation of such a complex can prevent the undesired side reactions that often plague organometallic syntheses. The coordination of these ligands can also modulate the reactivity of the this compound reagent, potentially leading to cleaner reactions and higher yields in subsequent applications. The structural diversity and electronic properties of the N-donor ligand can be tailored to fine-tune the stability and reactivity of the resulting copper complex. rsc.org

Other Co-ligands:

Besides traditional N-donor ligands, other co-ligands can also influence the synthetic efficiency. For instance, the presence of certain anions can impact the stability of the copper complex. The choice of the copper salt precursor and the anions present in the reaction mixture can therefore have a significant effect on the outcome of the synthesis.

The impact of various additives on the synthesis of this compound is summarized in the table below:

| Additive/Co-ligand Type | Examples | Role in Synthesis | Expected Impact on Efficiency |

| N-Donor Ligands | Amines (e.g., triethylamine), Pyridines | Stabilize the copper(I) center through coordination. mdpi.com | Increased stability of the CuC₂F₅ complex, leading to higher isolated yields and improved handling. mdpi.comrsc.org |

| Halide Ions | LiCl, LiBr | Can form ate-complexes, modifying the reactivity and solubility of the copper species. | May improve solubility and reactivity, potentially leading to higher conversion rates. |

| Phosphines | Triphenylphosphine | Strong coordination to the copper center. | Can form highly stable complexes, but may also alter the desired reactivity of the CuC₂F₅ reagent. |

Iii. Reactivity and Mechanistic Investigations of Pentafluoroethylcopper

Oxidative Addition Pathways

The initial step in the cross-coupling reactions involving pentafluoroethylcopper(I) is the oxidative addition of an organic halide. This process involves the copper center inserting into the carbon-halogen bond, leading to a transient, higher-valent copper(III) intermediate. The efficiency and mechanism of this step are highly dependent on several factors, including the nature of the ancillary ligands and the halide substrate.

Ancillary ligands play a pivotal role in modulating the reactivity of the copper center. In the context of this compound(I) complexes, particularly those supported by bipyridine ligands, an unusual electronic effect has been observed. Contrary to the common trend in oxidative addition reactions where more electron-donating ligands accelerate the process by making the metal center more electron-rich and thus more nucleophilic, the opposite is true for these copper complexes.

Systematic studies have demonstrated that this compound(I) complexes bearing less electron-donating bipyridine ligands react faster with aryl halides. goettingen-research-online.denih.govresearchgate.net This counterintuitive observation is attributed to the influence of the ligand on the equilibrium between the neutral complex, [(R₂bpy)CuC₂F₅], and an ionic form, [(R₂bpy)₂Cu]⁺[Cu(C₂F₅)₂]⁻. The rate of oxidative addition to the neutral [(R₂bpy)CuC₂F₅] species is faster for complexes with less electron-donating bipyridines. goettingen-research-online.denih.govresearchgate.net This is quantified by a positive correlation in Hammett plots of the reaction rate constants versus the electronic parameter (σp) of the substituents on the bipyridine ligand.

Table 1: Effect of Bipyridine Ligand Electronics on the Rate of Oxidative Addition

| Ligand (R₂bpy) | Substituent (R) | Electronic Character | Relative Reaction Rate |

|---|---|---|---|

| 4,4'-di-tert-butyl-2,2'-bipyridine | -tBu | Electron-donating | Slower |

| 2,2'-bipyridine (B1663995) | -H | Neutral | Intermediate |

| 4,4'-bis(trifluoromethyl)-2,2'-bipyridine | -CF₃ | Electron-withdrawing | Faster |

The nature of the halogen on the aryl substrate significantly impacts the rate of oxidative addition. Consistent with general trends in oxidative addition reactions, the reactivity of aryl halides with this compound(I) complexes follows the order I > Br > Cl. Aryl iodides are significantly more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.

Reactions with aryl bromides are considerably slower than with their iodide counterparts. researchgate.net This difference in reactivity is due to the stronger carbon-bromine bond compared to the carbon-iodine bond, which makes bond cleavage in the oxidative addition step more challenging. While the pentafluoroethylation of aryl iodides can proceed efficiently, the corresponding reaction with aryl bromides often requires harsher conditions or the use of directing groups to facilitate the oxidative addition step. youtube.com

Radical Intermediates in Copper Oxidative Insertion

While the oxidative addition of aryl halides to copper(I) complexes is often depicted as a concerted process or an Sₙ2-type mechanism, the potential involvement of radical intermediates has also been considered. In some copper-catalyzed cross-coupling reactions, single-electron transfer (SET) pathways can lead to the formation of radical species. For copper-mediated trifluoromethylation, which shares mechanistic similarities with pentafluoroethylation, dual copper/photoredox catalysis has been employed to generate aryl radicals that are then trapped by the copper catalyst, circumventing the high kinetic barrier of traditional oxidative addition to aryl bromides. nih.gov

However, for the direct reaction of this compound with aryl halides, compelling evidence for a radical-mediated oxidative addition pathway is less established. The observed reactivity patterns, particularly the strong dependence on the aryl halide (I > Br), are also consistent with non-radical mechanisms. It is plausible that under certain conditions, such as photochemical promotion or with specific substrates, a radical pathway may become operative, but it is not considered the general mechanism for the thermal reactions of well-defined this compound(I) complexes.

Reductive Elimination Reactions

Following the oxidative addition step, the resulting aryl-pentafluoroethyl-copper(III) intermediate undergoes reductive elimination to form the final carbon-carbon bond and regenerate a copper(I) species, thus closing the catalytic cycle. This step is typically facile and irreversible.

The formation of the aryl-pentafluoroethyl bond from the copper(III) intermediate is believed to occur through a concerted reductive elimination mechanism. In this process, the aryl and pentafluoroethyl groups, which are cis- to each other in the coordination sphere of the copper(III) center, simultaneously form a new bond as the copper center is reduced from Cu(III) to Cu(I).

Studies on analogous [Cu(aryl)(CF₃)₃]⁻ complexes have shown through gas-phase fragmentation experiments and quantum chemical calculations that these species exclusively undergo concerted reductive elimination to form the aryl-CF₃ bond. goettingen-research-online.deresearchgate.net A competing stepwise pathway involving the loss of an aryl radical is disfavored due to the high energy of aryl radicals. goettingen-research-online.deresearchgate.net By extension, the corresponding aryl-pentafluoroethyl-copper(III) intermediate is expected to follow a similar concerted pathway, ensuring an efficient and selective formation of the desired product.

Thermodynamic and Kinetic Aspects of Fluoroalkylarene Formation

The formation of fluoroalkylarenes using this compound reagents is a process of significant interest in the synthesis of pharmaceuticals and agrochemicals. While specific thermodynamic and kinetic data for the reaction of this compound with aryl partners are not extensively documented in publicly available literature, insights can be drawn from related systems involving the copper-mediated arylation of perfluoroalkyl sources.

The reaction is generally considered to be thermodynamically favorable due to the formation of a stable C-C bond and a copper(I) salt. However, the kinetic barriers can be significant, often necessitating elevated temperatures or the use of specific ligands to facilitate the reaction. The high electronegativity of the pentafluoroethyl group can decrease the nucleophilicity of the copper center, potentially slowing down the initial steps of the reaction with an aryl electrophile.

Key factors influencing the thermodynamics and kinetics include:

The nature of the aryl partner (Ar-X): Electron-deficient aryl halides are generally more reactive towards nucleophilic attack.

The leaving group (X): Iodides are typically more reactive than bromides or chlorides.

Solvent: Polar aprotic solvents are often employed to solubilize the copper reagent and facilitate the reaction.

Additives and Ligands: The presence of ligands can modulate the reactivity of the copper center, influencing both the rate and selectivity of the reaction.

Computational studies on related perfluoroalkylcopper systems suggest that the reaction likely proceeds through an oxidative addition/reductive elimination pathway involving a transient Cu(III) intermediate. The energy profile of this process is complex, with the relative energies of intermediates and transition states being highly dependent on the specific reactants and conditions.

Comparison of Reductive Elimination Barriers with Related Systems (e.g., Palladium)

Reductive elimination is a crucial bond-forming step in many cross-coupling reactions catalyzed by transition metals. Comparing the barriers for this step in this compound systems with those in analogous palladium chemistry provides valuable insights into their relative efficiencies.

Computational studies on the reductive elimination of C(sp³)–CF₃ from Cu(III) complexes have shown that this can be a high-barrier process. nih.govorganic-chemistry.org This is attributed to the strong Cu-CF₃ bond and the significant geometric rearrangement required to reach the transition state. nih.gov For a generic [Alkyl-Cu(III)-(CF₃)₃]⁻ complex, the reductive elimination to form Alkyl-CF₃ was found to have a significant activation barrier, though the reaction is thermodynamically favorable. organic-chemistry.org

In contrast, C-C bond forming reductive elimination from palladium(II) and palladium(IV) complexes has been extensively studied. researchgate.net For Pd(II) complexes of the type (L)Pd(Ar)(RF), where RF is a fluoroalkyl group, the reductive elimination barrier is sensitive to the nature of the ancillary ligand (L) and the electronic properties of the aryl group. researchgate.net Generally, more electron-donating ligands and more electron-rich aryl groups can lower the barrier to reductive elimination. researchgate.net

| Metal System (Model) | Reaction | Calculated Activation Barrier (approx. kcal/mol) | Reference |

| Copper(III) | [Alkyl-Cu(III)-(CF₃)₃]⁻ → Alkyl-CF₃ + [Cu(I)(CF₃)₂]⁻ | High (specific value depends on alkyl group) | organic-chemistry.org |

| Palladium(II) | (dppf)Pd(Ph)(CF₂CO₂Et) → Ph-CF₂CO₂Et + (dppf)Pd(0) | ~20-25 | researchgate.net |

This table presents a qualitative comparison based on computational studies of related systems. Direct comparison of identical systems is not available.

Alternative Reaction Pathways

Beyond its role in fluoroalkylarene formation, this compound can be involved in and formed through several other mechanistically distinct pathways.

An intriguing pathway to form this compound and related longer-chain perfluoroalkylcopper species involves the controlled insertion of difluorocarbene (:CF₂) into a C-Cu bond. sioc.ac.cn Research has demonstrated that it is possible to achieve both single and double difluoromethylene insertions into an aryl-copper bond, which is formed in situ from an aryl iodide. sioc.ac.cn

This process can be depicted as follows:

Ar-I + Cu → Ar-Cu

Ar-Cu + :CF₂ → Ar-CF₂-Cu

Ar-CF₂-Cu + :CF₂ → Ar-CF₂CF₂-Cu

By controlling the reaction conditions and the source of difluorocarbene, it is possible to selectively generate tetrafluoroethylated products, implying the formation and subsequent reaction of an intermediate related to this compound (in the context of the full perfluoroalkyl chain). sioc.ac.cn This methodology highlights the potential of using difluorocarbene as a building block for the synthesis of perfluoroalkylcopper reagents.

Perfluoroalkylcopper compounds are known to be thermally sensitive. While specific studies on the thermal decomposition of pure this compound are scarce, the decomposition pathways of other perfluoroalkyl substances (PFAS) can provide insights into plausible mechanisms. nih.govscripps.edu

A likely thermal decomposition pathway for this compound involves the homolytic cleavage of the Cu-C bond to generate a pentafluoroethyl radical (C₂F₅•) and a copper(0) species.

This process is analogous to the thermal decomposition observed for other perfluoroalkyl compounds, where the formation of perfluoroalkyl radicals is a key step. nih.gov These highly reactive radicals can then undergo a variety of subsequent reactions, including dimerization to form perfluorobutane, abstraction of atoms from the solvent or other species, or addition to unsaturated bonds. The generation of radicals under thermal conditions suggests that reactions involving this compound at elevated temperatures may have contributions from both ionic and radical pathways.

This compound, like other organocopper(I) reagents, can exhibit nucleophilic character, although this is tempered by the strong electron-withdrawing nature of the pentafluoroethyl group. chemrxiv.org The general mechanisms for nucleophilic organocopper(I) reactions can involve several pathways, depending on the substrate and reaction conditions.

For reactions with alkyl halides, an SN2-type mechanism is often proposed, where the copper reagent attacks the electrophilic carbon, displacing the leaving group. escholarship.org In the case of this compound, this can be represented as:

Alternatively, for certain substrates, an oxidative addition-reductive elimination mechanism via a Cu(III) intermediate may be operative. nih.gov The pentafluoroethyl group, being a strong σ-acceptor, can stabilize higher oxidation states of copper, making the formation of a Cu(III) species plausible. nih.gov The choice between these pathways is a subject of ongoing research and is likely influenced by the electronic and steric properties of all components in the reaction mixture.

A novel and powerful application of this compound is in "interrupted" click reactions. researchgate.net The standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles. In an interrupted click reaction, a copper-triazolide intermediate, which is typically protonated to give the final product, is instead intercepted by an electrophile.

A recently developed three-component reaction utilizes a this compound reagent, an azide (B81097), and a terminal alkyne to synthesize 5-pentafluoroethyl-1,2,3-triazoles. researchgate.net The proposed mechanism involves the standard formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate, instead of rearranging and being protonated in the usual fashion, is intercepted by the this compound reagent, which acts as a source of the C₂F₅ group. This leads to the formation of the C-C₂F₅ bond at the 5-position of the triazole ring. researchgate.net

This reaction demonstrates an orthogonal reactivity for the this compound reagent, where it facilitates a cycloaddition pathway rather than engaging in previously observed radical reactions. researchgate.net

| Reagent | Reaction Type | Product |

| Terminal Alkyne, Azide, [CuC₂F₅] | Interrupted Click Reaction | 5-Pentafluoroethyl-1,2,3-triazole |

Iv. Ligand Design and Coordination Chemistry

Steric and Electronic Tuning of Ancillary Ligands

Systematic studies on pentafluoroethylcopper(I) complexes with substituted bipyridine ligands have revealed a counterintuitive electronic effect on their reactivity. nih.govnih.govberkeley.edu Contrary to what is typically observed in cross-coupling reactions where more electron-donating ligands accelerate oxidative addition, in the case of this compound, complexes with less electron-donating bipyridines exhibit faster reaction rates with aryl halides. nih.govnih.govberkeley.edu

This unusual trend is attributed to the effect of the ligand's electronic properties on the rate of oxidative addition of the aryl halide to the neutral [(R₂bpy)CuC₂F₅] complex. nih.govberkeley.edu Complexes with electron-poor bipyridine ligands undergo this crucial step more rapidly than their electron-rich counterparts. nih.gov This finding highlights the unique nature of Cu-based perfluoroalkylation reactions and the complex interplay between ligand electronics and reaction kinetics. nih.gov

The following interactive table displays the effect of bipyridine ligand electronics on the reaction rate of this compound complexes.

In solution, this compound complexes ligated by bipyridines can exist in equilibrium between a neutral form, [(R₂bpy)CuC₂F₅], and an ionic form, [(R₂bpy)₂Cu]⁺[Cu(C₂F₅)₂]⁻. nih.govberkeley.eduresearchgate.net The position of this equilibrium is influenced by the electronic nature of the bipyridine ligand.

Analysis of the solution-state behavior of these complexes indicates that the relative populations of the neutral and ionic species are dependent on the substituents of the bipyridine ligand. nih.govberkeley.edu The speciation in solution is a critical factor, as the neutral species is believed to be the active component in the oxidative addition step with aryl halides. nih.govberkeley.edu The unusual electronic effect, where less electron-donating ligands lead to faster reactions, is linked to the influence of the ligand on the rate of oxidative addition to the neutral [(R₂bpy)CuC₂F₅] complex. nih.govberkeley.edu

Structural Characterization of Ligated this compound Complexes

X-ray crystallographic analysis has been instrumental in characterizing the solid-state structures of various this compound complexes. researchgate.netresearchgate.netsemanticscholar.org These studies confirm the coordination of the ancillary ligands to the copper center and provide insights into the geometry of the resulting complex. The structural data obtained from these studies are crucial for understanding the steric and electronic environment around the copper atom.

The structure of the ancillary ligand directly dictates the coordination geometry of the resulting this compound complex. researchgate.netnih.govrsc.org For instance, bidentate ligands like substituted bipyridines typically form tetrahedral or distorted square planar geometries around the Cu(I) center. The interplay between the oxidation state of copper and the coordination geometry is a key factor in the reactivity of these complexes. rsc.orgnih.gov The conformational flexibility of the ligand and the resulting coordination environment can influence the kinetics and thermodynamics of electron transfer processes. rsc.orgnih.gov

The following interactive table summarizes the correlation between ligand type and the observed coordination geometry in copper complexes.

Rational Ligand Design for Enhanced Reactivity and Selectivity

The insights gained from understanding the steric and electronic effects of ligands, as well as their impact on speciation and structure, enable the rational design of new ligands to enhance the reactivity and selectivity of this compound. rsc.orgrsc.orgresearchgate.net By systematically modifying the ligand framework, it is possible to fine-tune the properties of the copper complex for specific synthetic transformations.

For example, the discovery that less electron-donating bipyridine ligands accelerate the perfluoroalkylation of aryl halides provides a clear direction for ligand optimization in this particular application. nih.govnih.govberkeley.edu Future ligand design efforts can focus on creating ligands with specific electronic and steric profiles to further improve the efficiency and scope of reactions involving this compound.

Principles of Ligand Selection for Specific Catalytic Transformations

The selection of ligands for this compound-mediated transformations is governed by a nuanced interplay of electronic and steric factors, as well as the chelating properties of the ligand. These factors can significantly impact the stability of the copper complex, its reactivity towards substrates, and the selectivity of the catalytic process.

A key consideration in ligand selection is the modulation of the electronic properties of the copper center. In many copper-catalyzed cross-coupling reactions, it is often assumed that more electron-donating ligands enhance the rate of oxidative addition by increasing the electron density at the metal center. However, studies on this compound(I) complexes with substituted bipyridine ligands have revealed a counterintuitive trend. Research has shown that this compound(I) complexes bearing less electron-donating bipyridines react faster with aryl halides than their counterparts with more electron-donating bipyridines nih.govnih.govberkeley.eduacs.org. This unusual electronic effect is attributed to a faster rate of oxidative addition of the aryl halide to the copper complex with electron-withdrawing ligands nih.govnih.govberkeley.eduacs.org.

The nature of the ancillary ligand can also be ambiguous in its effect on reactivity. For instance, the addition of ligands such as phenanthroline, pyridine, and phosphines to "ligandless" trifluoromethylcopper (B1248711) has been reported to diminish its reactivity nih.gov. In the context of pentafluoroethylation of organoboronates, 1,10-phenanthroline (B135089) was identified as a superior ligand compared to other N,N- and P,P-bidentate ligands, leading to improved reaction yields sioc.ac.cn. These findings highlight that the electronic influence of a ligand is not straightforward and is highly dependent on the specific reaction mechanism and substrates involved.

Steric properties of the ligands also play a crucial role in determining the catalytic activity and selectivity. Bulky ligands can influence the coordination number and geometry of the copper center, thereby affecting the accessibility of the substrate to the metal. While detailed systematic studies on the steric effects of ligands in this compound catalysis are limited, general principles of organometallic chemistry suggest that sterically demanding ligands can be used to control selectivity, for example, in reactions involving substrates with multiple reactive sites. However, in some instances, such as the pentafluoroethylation of organoboronates, the steric effect of substituents on the substrate appeared to have a small influence on the reaction outcome sioc.ac.cn.

Chelation is another important principle in ligand design. Bidentate and polydentate ligands, such as bipyridines and phenanthrolines, form more stable complexes with the copper center compared to monodentate ligands. This enhanced stability, known as the chelate effect, can prevent ligand dissociation and decomposition of the catalyst, leading to higher catalytic efficiency and turnover numbers. The rigidity and bite angle of the chelating ligand can also impose specific geometries on the copper complex, which in turn can influence its reactivity.

Table 1: Effect of Bipyridine Ligand Electronics on the Rate of Pentafluoroethylation

| Ligand (R₂bpy) | Substituent (R) | Electronic Character | Relative Reaction Rate |

|---|---|---|---|

| 4,4'-di-tert-butyl-2,2'-bipyridine | -C(CH₃)₃ | Electron-donating | Slower |

| 2,2'-bipyridine (B1663995) | -H | Neutral | Intermediate |

| 4,4'-bis(trifluoromethyl)-2,2'-bipyridine | -CF₃ | Electron-withdrawing | Faster |

Computational Approaches to Ligand Optimization

Computational chemistry has emerged as a powerful tool for understanding reaction mechanisms and for the rational design of ligands to optimize the performance of catalysts. Density Functional Theory (DFT) is a particularly valuable method for studying organometallic complexes and catalytic cycles involving species like this compound.

A notable application of DFT in this area is the quantitative modeling of the pentafluoroethylation of benzoic acid chlorides using a [(phen)Cu(PPh₃)C₂F₅] complex. In this study, various DFT methods were evaluated for their ability to reproduce experimental product concentrations. The results indicated that the D3-dispersion corrected B3LYP functional provided the best agreement with experimental outcomes. This computational model was then successfully used to predict the product concentrations for reactions with a range of substituted benzoic acid chlorides.

Such computational studies can elucidate the intricate balance of forces at play during a reaction. For example, DFT can be used to analyze the orbital interactions between the ligand, the copper center, and the substrates. This analysis can help to explain the observed electronic effects of ligands, such as the unexpected trend seen with bipyridine ligands in pentafluoroethylation reactions. By understanding these fundamental interactions, new ligands can be designed in silico with tailored electronic and steric properties to enhance catalytic activity and selectivity.

The process of computational ligand optimization typically involves:

Building a library of virtual ligands: A series of ligands with systematic variations in their electronic and steric properties is designed.

Modeling the catalyst-ligand complexes: The geometries and electronic structures of the this compound complexes with each of these ligands are calculated.

Simulating the catalytic reaction: The key steps of the catalytic cycle are modeled for each complex to determine the energy barriers and reaction energies.

Identifying promising candidates: Ligands that are predicted to lower the energy barriers of the rate-determining steps or enhance the desired selectivity are identified as promising candidates for experimental synthesis and testing.

Table 2: Comparison of DFT Functionals for Modeling Pentafluoroethylation

| DFT Functional | Dispersion Correction | Predicted Product Concentration Accuracy |

|---|---|---|

| B3LYP | None | Moderate |

| B3LYP | D3 | High |

| M06 | None | Good |

| PBE0 | None | Moderate |

V. Catalytic and Stoichiometric Applications in Organic Synthesis

Perfluoroalkylation of Aryl and Heteroaryl Compounds

The introduction of a pentafluoroethyl group into aromatic and heteroaromatic rings can significantly alter the physicochemical and biological properties of the parent molecule. Pentafluoroethylcopper has emerged as a key reagent for these transformations.

This compound complexes are effective reagents for the perfluoroalkylation of aryl and heteroaryl halides. nih.govorganic-chemistry.orgnih.gov The reactivity of these couplings is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of ancillary ligands attached to the copper center.

Research has shown that this compound(I) complexes ligated with bipyridine ligands can react with aryl iodides and bromides to form perfluoroalkyl arenes. nih.govchemguide.co.uk In a counterintuitive electronic effect, complexes with less electron-donating bipyridine ligands exhibit faster reaction rates. organic-chemistry.orgnih.gov This is attributed to a more rapid oxidative addition of the aryl halide to the copper complex. nih.gov

Phenanthroline-ligated this compound reagents, specifically (phen)CuCF2CF3, have been successfully used for the perfluoroalkylation of a series of heteroaryl bromides. youtube.comchemistrystudent.com These reactions proceed under mild conditions and demonstrate good tolerance for various functional groups. youtube.comchemistrystudent.com Notably, perfluoroethylation with (phen)CuCF2CF3 often results in higher yields compared to the analogous trifluoromethylation, providing a valuable method for creating less accessible fluoroalkyl heteroarenes. chemistrystudent.com The scope of this method has been extended to aryl bromides, including electron-rich substrates that are typically challenging for other copper-mediated perfluoroalkylation methods. nih.gov

Table 1: Pentafluoroethylation of Various Aryl and Heteroaryl Halides This table is interactive. Click on the headers to sort the data.

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | [(bpy)CuC2F5] | 1-Pentafluoroethylbenzene | Good |

| Bromobenzene | [(bpy)CuC2F5] | 1-Pentafluoroethylbenzene | Moderate |

| 2-Bromopyridine | (phen)CuC2F5 | 2-Pentafluoroethylpyridine | 75 |

| 3-Bromopyridine | (phen)CuC2F5 | 3-Pentafluoroethylpyridine | 80 |

| 4-Bromopyridine | (phen)CuC2F5 | 4-Pentafluoroethylpyridine | 78 |

| Methyl 6-bromopicolinate | (phen)CuC2F5 | Methyl 6-(pentafluoroethyl)picolinate | 82 |

| 4-Bromo-N,N-dimethylaniline | (phen)CuC2F5 | 4-(Pentafluoroethyl)-N,N-dimethylaniline | 71 |

This compound is also a proficient reagent for the cross-coupling reaction with arylboronic acids and their esters. This method provides an alternative route to pentafluoroethylated aromatics, leveraging the wide availability of boronic acid derivatives.

A cost-effective method for synthesizing this compound (CuC2F5) from ethyl pentafluoropropionate has been developed. chemistrysteps.comscirp.org The resulting CuC2F5 reagent, prepared in nearly quantitative yield, reacts efficiently with various arylboronic acids. chemistrysteps.comscirp.org This process demonstrates broad substrate compatibility and has been successfully applied to large-scale operations. scirp.org Similarly, stable, pre-formed copper reagents like [(phen)CuRF] can be used to convert arylboronate esters, formed in situ from arenes, into the corresponding pentafluoroethyl arenes under mild conditions. nih.gov

Table 2: Pentafluoroethylation of Arylboronic Acids This table is interactive. Click on the headers to sort the data.

| Arylboronic Acid | Reagent | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | CuC2F5 | 1-Pentafluoroethylbenzene | 85 |

| 4-Methylphenylboronic acid | CuC2F5 | 1-Methyl-4-(pentafluoroethyl)benzene | 78 |

| 4-Methoxyphenylboronic acid | CuC2F5 | 1-Methoxy-4-(pentafluoroethyl)benzene | 75 |

| 4-Chlorophenylboronic acid | CuC2F5 | 1-Chloro-4-(pentafluoroethyl)benzene | 92 |

Arenediazonium salts, which are readily prepared from inexpensive aromatic amines, serve as effective substrates for Sandmeyer-type pentafluoroethylation reactions. google.com This represents the first example of a Sandmeyer-type pentafluoroethylation, expanding the toolbox for synthesizing pentafluoroethyl arenes. google.com

In this process, the active "CuC2F5" reagent is pre-generated from copper(I) thiocyanate (B1210189) (CuSCN), cesium fluoride (B91410) (CsF), and tetrafluoroethylene (TFE), with the TFE being generated in situ. google.comjcsp.org.pk The copper-mediated reaction with arenediazonium tetrafluoroborates proceeds with good functional group tolerance, making it suitable for the synthesis of complex molecules. google.com The generation of the active reagent and the subsequent reaction are highly dependent on the solvent used. google.comjcsp.org.pk

Table 3: Sandmeyer-type Pentafluoroethylation of Arenediazonium Salts This table is interactive. Click on the headers to sort the data.

| Arenediazonium Tetrafluoroborate | Product | Yield (%) |

|---|---|---|

| Benzenediazonium tetrafluoroborate | 1-Pentafluoroethylbenzene | 72 |

| 4-Methylbenzenediazonium tetrafluoroborate | 1-Methyl-4-(pentafluoroethyl)benzene | 75 |

| 4-Methoxybenzenediazonium tetrafluoroborate | 1-Methoxy-4-(pentafluoroethyl)benzene | 68 |

| 4-Chlorobenzenediazonium tetrafluoroborate | 1-Chloro-4-(pentafluoroethyl)benzene | 78 |

The reaction between this compound complexes and acid chlorides provides a direct route to pentafluoroethyl ketones. This transformation is a significant advancement, offering the first general method for the synthesis of RCO-C2F5 compounds from their corresponding acyl chloride (RCOCl) precursors. nih.gov

Well-defined copper(I) complexes bearing a C2F5 ligand have been synthesized and characterized for this purpose. nih.gov Among these, the mixed-ligand complex [(Ph3P)Cu(phen)C2F5] has proven to be a highly efficient fluoroalkylating agent that reacts with a broad range of acid chlorides to produce the desired pentafluoroethyl ketones in high yields. nih.gov

Table 4: Pentafluoroethylation of Various Acid Chlorides This table is interactive. Click on the headers to sort the data.

| Acid Chloride | Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | [(Ph3P)Cu(phen)C2F5] | 1-Phenyl-2,2,3,3,3-pentafluoro-1-propanone | 95 |

| 4-Nitrobenzoyl chloride | [(Ph3P)Cu(phen)C2F5] | 1-(4-Nitrophenyl)-2,2,3,3,3-pentafluoro-1-propanone | 98 |

| 4-Methoxybenzoyl chloride | [(Ph3P)Cu(phen)C2F5] | 1-(4-Methoxyphenyl)-2,2,3,3,3-pentafluoro-1-propanone | 93 |

| Cinnamoyl chloride | [(Ph3P)Cu(phen)C2F5] | 1-Phenyl-4,4,5,5,5-pentafluoro-1-penten-3-one | 85 |

Fluoroalkylation of Aliphatic Systems

While the fluoroalkylation of aromatic systems is more common, methods for functionalizing aliphatic compounds are also of significant interest.

A general method has been developed for the copper-catalyzed arylation of 1H-perfluoroalkanes, which are readily available and among the most economical sources of perfluoroalkyl (RF) groups. This reaction couples 1H-perfluoroalkanes with aryl iodides.

The catalytic system employs a copper chloride/phenanthroline catalyst, a zinc bis(2,2,6,6-tetramethylpiperidide) (TMP2Zn) base, and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent. The proposed mechanism involves the deprotonation of the 1H-perfluoroalkane by the zinc base, followed by transmetalation to copper to generate the active perfluoroalkylcopper species, which then reacts with the aryl iodide. The method is tolerant of several functional groups on the aryl iodide, including trifluoromethoxy, nitrile, bromide, and ester groups.

Table 5: Copper-Catalyzed Arylation of 1H-Pentafluoroethane (C2F5H) This table is interactive. Click on the headers to sort the data.

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 2-Iodopyridine | 2-Pentafluoroethylpyridine | 85 |

| 2-Iodo-4,5-dimethylthiazole | 2-(Pentafluoroethyl)-4,5-dimethylthiazole | 80 |

| 8-Iodocaffeine | 8-(Pentafluoroethyl)caffeine | 90 |

| Ethyl 2-iodobenzoate | Ethyl 2-(pentafluoroethyl)benzoate | 75 |

Scope of Reactions with Primary and Secondary Alkyl Bromides

The direct cross-coupling of this compound and related perfluoroalkyl copper reagents with alkyl halides, particularly primary and secondary bromides, can be challenging. researchgate.net However, copper-catalyzed methods have been developed that facilitate the coupling of alkylboranes with various halides, indicating the feasibility of forming C(sp³)–C(sp³) bonds with fluorinated partners under the right catalytic conditions. rsc.orgnih.gov These reactions provide a pathway to introduce alkyl groups onto molecules, and by extension, demonstrate the potential for protocols involving fluorinated copper reagents.

While direct coupling with this compound itself is less documented, the scope of related copper-catalyzed systems using alkyl boron reagents gives insight into the potential functional group tolerance and substrate applicability. rsc.orgnih.gov For instance, methods have been established for the copper-catalyzed cross-coupling of both primary and secondary alkylboranes with heteroaryl bromides. rsc.org These systems often employ an inexpensive copper catalyst and are compatible with a variety of functional groups. nih.govrsc.org The extension of these methods to include perfluoroalkyl copper species is an area of ongoing research. Challenges can include competing side reactions and the relative inertness of some copper reagents toward alkyl halides. researchgate.net

Below is a representative table illustrating the scope of copper-catalyzed cross-coupling reactions with alkyl boron derivatives, which serves as a model for potential applications with this compound.

Table 1: Examples of Copper-Catalyzed Cross-Coupling with Alkyl Boron Reagents This table is illustrative of general copper-catalyzed processes that share mechanistic features with potential this compound reactions.

| Alkyl Borane Derivative | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Primary Alkyl-Bpin | 2-Bromopyridine | 2-Alkylpyridine | Good |

| Secondary Alkyl-9-BBN | 2-Bromopyridine | 2-sec-Alkylpyridine | Good |

| Primary Alkyl Boronic Ester | Acetamide | N-Alkylacetamide | High |

Specialized Transformations

Beyond simple cross-coupling, this compound is implicated in more complex and specialized chemical transformations that allow for the construction of highly functionalized fluorinated molecules.

The introduction of geminal fluorinated groups—where two fluorine atoms or one fluorine and another functional group are attached to the same carbon—is a significant strategy in medicinal and materials chemistry. Methodologies for the "geminal homologative fluorination" of carbonyl derivatives, for instance, allow for the sequential installation of a halomethyl group and a fluoride moiety. rsc.org While not a direct application of this compound, this highlights the synthetic interest in creating such motifs. The development of methods using fluorinated organometallic reagents like this compound to deliver more complex geminal groups, such as the titular –CF(OR)CF₂H, remains a specialized area of focus.

This compound can participate in tandem or multi-component reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.gov Copper catalysis is particularly well-suited for such processes due to its versatility and ability to promote diverse reaction types, including cycloadditions and cascade reactions. nih.govbeilstein-journals.org These reactions are highly efficient and atom-economical, enabling the rapid assembly of complex molecular architectures from simple precursors. rsc.org

For example, a copper-catalyzed three-component reaction can be envisioned where an alkyne, an azide (B81097), and a pentafluoroethyl source (derived from this compound) combine to form a 5-pentafluoroethyl-1,2,3-triazole. This type of "interrupted click reaction" demonstrates the ability of the copper reagent to facilitate cycloaddition rather than engaging in radical pathways.

Table 2: Conceptual Multi-Component Reaction Involving a Pentafluoroethyl Moiety

| Component 1 | Component 2 | Component 3 | Catalyst System | Product Type |

|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | C₂F₅ source (from CuC₂F₅) | Copper(I) | 5-Pentafluoroethyl-1,2,3-triazole |

Role in Organometallic-Mediated Radical Processes

Many reactions involving perfluoroalkyl copper reagents are understood to proceed via radical mechanisms. The this compound reagent can act as a source of the pentafluoroethyl radical (•C₂F₅). The generation of this radical is typically initiated by a single-electron transfer (SET) event. The Cu(I)-C₂F₅ bond can undergo homolysis, or the complex can react with a substrate or additive to facilitate the release of the •C₂F₅ radical.

Once formed, this electrophilic radical can engage in a variety of transformations:

Radical Addition: The •C₂F₅ radical can add across double or triple bonds, initiating a cascade of reactions, including cyclizations.

Radical Substitution: It can participate in substitution reactions, particularly with aromatic compounds, to form C-C bonds.

Vi. Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the direct observation and characterization of pentafluoroethylcopper, offering evidence of its formation and revealing details about its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying fluorine-containing compounds. nih.gov The ¹⁹F nucleus possesses favorable properties for NMR, including a nuclear spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for detecting and characterizing fluorinated molecules like this compound. nih.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, making the technique highly sensitive to the electronic environment of the fluorine atoms. nih.gov

In the context of this compound, ¹⁹F NMR is instrumental for reaction monitoring. For instance, the formation of pentafluoroethyl arenes from the reaction of "ligandless" CuC₂F₅ with aryl iodides can be effectively monitored by ¹⁹F NMR spectroscopy to determine reaction kinetics. researchgate.net The technique allows for the observation of the disappearance of the starting copper reagent and the appearance of the fluorinated product signals, providing real-time data on reaction progress. researchgate.netyoutube.com

In situ NMR spectroscopy is particularly valuable for studying reactions involving unstable intermediates like organocopper reagents. beilstein-journals.org This method allows for the analysis of the reaction mixture directly within the NMR spectrometer, providing insights into reaction kinetics, the formation of intermediates, and the influence of ligands on the reactivity of the copper complex. researchgate.netbeilstein-journals.org For example, studies on this compound(I) complexes with bipyridine ligands have used ¹⁹F NMR to monitor the rate of perfluoroalkylation of aryl halides. researchgate.net

Table 1: Illustrative ¹⁹F NMR Data for Reaction Monitoring

| Species | Functional Group | Exemplary Chemical Shift (ppm) | Observation |

|---|---|---|---|

| This compound Complex | -CF₂-Cu | Varies with ligation | Signal decreases as reaction proceeds. |

| Pentafluoroethyl Arene Product | Ar-CF₂-CF₃ | ~ -80 to -90 (for CF₃) | Signal increases as reaction proceeds. |

Note: Specific chemical shifts are highly dependent on the solvent, ligands, and specific aryl halide used.

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the bonding within a molecule by probing its vibrational energy levels. azonano.comlibretexts.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. azonano.comnih.gov

While specific experimental IR and Raman spectra for isolated this compound are not detailed in the available literature, the techniques are essential for characterizing the key functional groups present. For the C₂F₅ group attached to the copper atom, the most prominent vibrational modes would be the C-F and C-C stretching frequencies.

C-F Stretching: The carbon-fluorine bond is strong and highly polar, giving rise to intense absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The exact frequencies would be sensitive to the geometry of the C₂F₅ group and its interaction with the copper atom.

C-C Stretching: The carbon-carbon bond within the pentafluoroethyl group would also have a characteristic stretching vibration, observable in both IR and Raman spectra. spectroscopyonline.com

Raman spectroscopy is particularly useful for studying bonds in aqueous solutions and for analyzing symmetric vibrations that may be weak or inactive in the IR spectrum. azonano.comspectroscopyonline.com The technique, especially when enhanced by methods like Surface-Enhanced Raman Spectroscopy (SERS), can be a powerful tool for detecting fluorinated compounds. spectroscopyonline.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. youtube.comlibretexts.org For a species like this compound, MS would confirm its formation by detecting the corresponding molecular ion.

Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI), are often employed for organometallic complexes to minimize fragmentation and observe the intact molecular ion. nih.gov The high-resolution mass spectrometry (HRMS) analysis would provide the accurate mass of the [C₂F₅Cu]⁺ ion, confirming its elemental formula.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. libretexts.orgnih.gov The fragmentation of the this compound ion would likely proceed through characteristic pathways: youtube.comlibretexts.org

Cleavage of the Cu-C Bond: Loss of the copper atom to give a C₂F₅⁺ fragment.

Fragmentation of the C₂F₅ group: Subsequent loss of CF₃ or F radicals, leading to fragments like CF₂⁺, CF₃⁺, and C₂F₄⁺.

These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation of the compound. nih.govlibretexts.org

Computational Chemistry Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of complex molecules like this compound that may be difficult to study experimentally. dntb.gov.ua

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. youtube.comresearchgate.net DFT calculations are widely used to compute properties, reaction mechanisms, and energy profiles for organometallic reactions. researchgate.net

For this compound and its derivatives, DFT studies provide critical insights that complement experimental findings. Calculations can be used to:

Determine Geometric Structures: Optimize the three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Electronic Properties: Investigate the nature of the Cu-C bond, charge distribution, and the energies of molecular orbitals (e.g., HOMO and LUMO). aps.orgyoutube.com Studies on related copper complexes have shown that the choice of functional (e.g., hybrid vs. semilocal) can significantly impact the predicted electronic structure, highlighting the importance of using appropriate computational methods. researchgate.netaps.org

Model Reaction Pathways: Elucidate the step-by-step mechanisms of reactions involving C₂F₅Cu, such as the perfluoroalkylation of aryl halides. researchgate.net

DFT calculations have been shown to be consistent with experimental kinetic results for the reactions of this compound(I) bipyridine complexes, supporting the proposed reaction mechanisms. researchgate.net

A key application of DFT in catalysis research is the calculation of activation energies (energy barriers) for elementary reaction steps, such as oxidative addition and reductive elimination. researchgate.netresearchgate.net These calculations help to identify the rate-determining step of a catalytic cycle and to understand how factors like ligand electronics and sterics influence reaction rates. rsc.orgberkeley.edu

In the context of copper-mediated perfluoroalkylation, a crucial step is the reaction of the Cu(I)-C₂F₅ species with an aryl halide. DFT calculations can compute the free energy barriers for proposed mechanisms, such as a concerted oxidative addition pathway. researchgate.net For example, the computed free energy barriers for the concerted oxidative addition of aryl iodides to [(R₂bpy)CuC₂F₅] complexes have been used to rationalize experimentally observed reaction rates. researchgate.net

Similarly, the energy barrier for the subsequent reductive elimination step, which forms the final C-C bond and regenerates the catalyst, can also be modeled. nih.gov By comparing the calculated energy profiles for different potential pathways, researchers can determine the most likely reaction mechanism.

Table 2: Representative Calculated Free Energy Barriers for Related Reactions

| Reaction Step | Metal Complex Example | Substrate Example | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | [(dppf)Ni(0)(cod)] | Ph-OTf | ~15-25 |

| Reductive Elimination | (PMe₃)₂Pd(Ph)(CN) | - | 16.7 |

Note: Data are for illustrative purposes from related nickel and palladium systems to demonstrate the typical range of calculated barriers for these fundamental organometallic steps. researchgate.netberkeley.edunih.gov Specific values for this compound systems would depend on the exact ligands, substrate, and level of theory used.

Coupled Cluster (CCSD(T)) Calculations for High-Accuracy Energetics

To obtain highly accurate energetic data and to benchmark other computational methods, coupled-cluster theory, particularly the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often employed. This method is considered the "gold standard" in quantum chemistry for its ability to provide reliable energies for molecules that are well-described by a single-reference wavefunction google.com.

CCSD(T) calculations have been utilized to investigate the heats of formation for a variety of copper complexes nih.govnih.govresearchgate.net. Studies have shown that the CCSD(T)/TZVP level of theory, when combined with a relativistic correction, is particularly well-suited for these calculations, yielding low absolute average errors and root-mean-square deviation (RMSD) values when compared to experimental literature data nih.govresearchgate.net.

This high level of theory is also crucial for resolving discrepancies in molecular geometries observed between lower-level computations and experimental results. For fluoroalkylated cuprates, where DFT methods struggle to correctly predict Cu-C bond lengths, CCSD(T) calculations can offer more reliable benchmarks. Benchmark calculations indicate that CCSD(T) with an appropriate basis set can provide bond distances within 0.005 Å of the complete basis set limit, which is often in better agreement with experimental values than DFT without requiring additional corrections osti.gov. However, it is noteworthy that even with high-accuracy methods, a direct correlation between the most accurate bond length and the most accurate heat of formation is not always observed nih.govresearchgate.net.

| Methodology | Key Findings | Reference |

|---|---|---|

| CCSD(T)/TZVP with relativistic correction | Most suited for ΔHf calculations with low average error and RMSD. | nih.govresearchgate.net |

| CCSD(T)/6-31G** | Provided superior ΔHf values for specific complexes like 1CuF and 1CuOH. | nih.gov |

| Comparison of CCSD and CCSD(T) | CCSD(T) generally offered an improvement over CCSD, reducing the average unsigned error in ΔHf calculations. | nih.gov |

Molecular Mechanics and Dynamic Simulations for Conformational Analysis

While quantum mechanical methods provide deep insight into electronic structure and energetics, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of larger systems over time nih.gov. These methods are particularly useful for understanding the dynamic behavior of molecules, such as the flexibility of alkyl chains or the reorientation of molecular groups rsc.orgnih.govnih.gov.

For organocopper compounds, including those with pentafluoroethyl ligands, MD simulations can model their behavior in solution or within a crystal lattice. These simulations can reveal accessible conformations, the energetics of conformational changes, and how the molecule interacts with its environment nih.gov. The choice of force field (e.g., GAFF, CHARMM, OPLS) is critical, as it dictates the accuracy of the simulation in reproducing experimental structural and dynamic properties rsc.org. While these simulations are computationally less demanding than QM calculations, their quantitative results should be interpreted with caution and validated against available experimental data whenever possible rsc.org. The application of MD to perfluoroalkanes has been used to study their conformational preferences and liquid-state properties, providing a basis for understanding the behavior of the pentafluoroethyl group in more complex organometallic structures semanticscholar.org.

Integrated Experimental and Computational Approaches

Synergistic Application of Kinetic Studies and DFT Calculations

The combination of experimental kinetic studies and DFT calculations provides a powerful strategy for elucidating the mechanisms of reactions involving organocopper reagents. Kinetic experiments can determine reaction rates, orders, and activation parameters, offering empirical insight into the reaction pathway ub.eduresearchgate.net. DFT calculations complement these findings by modeling the potential energy surface of the reaction, identifying transition states, and calculating activation barriers acs.orgresearchgate.net.

This synergistic approach has been successfully applied to understand various copper-mediated reactions:

Coupling Reactions: In the homocoupling of arenes, kinetic studies suggested a mechanism involving transmetalation from a Cu(I) complex to a Cu(III) intermediate. DFT calculations supported this by showing that the interaction involves a Cu(I)–Cu(III) electron transfer, with the subsequent transmetalation occurring rapidly within a dimeric intermediate acs.org.

C-H Activation: The mechanism of alkyne C-H activation and homocoupling was investigated using in situ Raman spectroscopy for kinetics, alongside IR, EPR, and XAS experiments for structural information. DFT calculations helped explain the experimental observation that Cu(I) has a stronger interaction with the alkyne than Cu(II) in the rate-determining C-H activation step acs.org.

Cu-C Bond Cleavage: The stability and reactivity of the Cu(II)-C bond have been explored through kinetic studies of its decomposition. These experiments, which measure thermal and pressure activation parameters, provide an understanding of the Cu(II)-C bond strength and the nature of the transition states for both homolytic and heterolytic cleavage pathways ub.eduresearchgate.net.

This integrated approach allows researchers to build detailed, evidence-based mechanistic models that would be unattainable through either experimental or computational methods alone acs.org.

Addressing Discrepancies Between Computational and Experimental Data (e.g., Cu-C Distances)

A significant challenge in the computational chemistry of organometallic compounds is the frequent discrepancy between calculated and experimentally determined structural parameters, most notably bond lengths researchgate.net. As previously mentioned, a persistent issue in the study of fluoroalkylated cuprates is that DFT calculations consistently predict Cu-C bond lengths to be shorter than in their alkyl analogues, whereas X-ray crystallography shows the opposite to be true osti.gov.

Several factors contribute to these discrepancies:

Physical Meaning of Bond Lengths: Experimental techniques measure average bond lengths over molecular vibrations, while computations typically calculate the equilibrium distance (re) in the gas phase at 0 K. These values are not directly comparable without corrections for vibrational effects and temperature researchgate.net.

Solid-State vs. Gas-Phase Effects: Crystal packing forces, intermolecular interactions (such as hydrogen bonding), and the presence of counter-ions in the solid state can significantly influence molecular geometry. These factors are absent in standard gas-phase calculations, leading to deviations osti.govresearchgate.net.

Limitations of a Theoretical Model: The choice of functional and basis set in DFT can impact the accuracy of the calculated geometry. In some cases, even high-level methods may fail to capture the full complexity of the electronic structure, necessitating a multi-configurational approach nih.gov.

Addressing these discrepancies requires a careful and critical comparison of data. High-level calculations, such as CCSD(T), can provide a more reliable theoretical benchmark for bond lengths osti.gov. Furthermore, it is essential to recognize that no single level of theory consistently predicts all geometric parameters with the highest accuracy, and the method that yields the most accurate geometry does not necessarily provide the most accurate energetic data nih.govresearchgate.net. Ultimately, a comprehensive understanding relies on integrating data from various experimental techniques and computational methods to build a cohesive model of the molecule's structure and reactivity.

Vii. Future Research Directions and Emerging Paradigms

Development of Novel Pentafluoroethylation Reagents and Catalysts

The design and synthesis of new reagents and catalysts are central to overcoming the current limitations in pentafluoroethylation. Innovations in this area are expected to yield more reactive, selective, and user-friendly methods for the introduction of the pentafluoroethyl group.

Future research is anticipated to delve into the role of less common copper oxidation states in pentafluoroethylation reactions. While Cu(I) and Cu(II) are the most commonly implicated species, theoretical studies have explored the stability and electronic structures of fluoro-copper complexes in higher oxidation states such as Cu(III). researchgate.net Computational studies using density functional theory can predict the feasibility and potential reactivity of such species. researchgate.net Advanced spectroscopic techniques, such as in situ and operando X-ray Absorption Near Edge Structure (XANES) spectroscopy, will be instrumental in identifying and characterizing the transient copper species involved in catalytic cycles. researchgate.netrsc.org This technique can provide real-time information on the average oxidation state and coordination environment of copper under actual reaction conditions, offering insights into the potential involvement of higher oxidation states. researchgate.netrsc.org By exploring these underexplored oxidation states, it may be possible to unlock new reaction pathways with enhanced efficiency and selectivity.

The development of novel ligand scaffolds is a crucial avenue for improving the performance of copper-catalyzed pentafluoroethylation reactions. The ligand plays a critical role in modulating the reactivity and selectivity of the copper center. Recent advancements have seen the design and synthesis of novel axially chiral ligands, which have proven effective in copper-catalyzed asymmetric oxidative coupling reactions. nih.gov These successes provide a blueprint for the development of ligands tailored for pentafluoroethylation. The goal is to create ligands that can enhance catalytic activity, improve functional group tolerance, and, importantly, induce high levels of stereoselectivity. nih.gov This is particularly relevant for the synthesis of chiral molecules, where the precise spatial arrangement of the pentafluoroethyl group can have a profound impact on biological activity. nih.gov Future work will likely focus on merging chelating moieties with chiral backbones to create environments that can effectively control the stereochemical outcome of the reaction. nih.gov

Advancements in Mechanistic Understanding

A deeper and more nuanced understanding of the reaction mechanisms is paramount for the rational design of improved pentafluoroethylation systems. Future research will focus on identifying key reactive intermediates and clarifying the roles of different reaction pathways.

The identification and characterization of transient reaction intermediates are key to unraveling the mechanisms of copper-mediated pentafluoroethylation. The active species, such as (phen)CuC2F5, have been successfully isolated and structurally characterized using single-crystal X-ray diffraction. researchgate.net Spectroscopic techniques are invaluable in this pursuit. For instance, XANES spectroscopy can be employed to characterize the coordination environment and symmetry of copper complexes formed under various conditions. researchgate.netrsc.org By studying well-defined copper complexes with various ligands, it is possible to gain insights into the structure of the catalytically active species. researchgate.netrsc.org Future efforts will likely involve the use of a combination of advanced spectroscopic methods and computational modeling to provide a more complete picture of the reaction pathways, including the structures of all relevant intermediates.

There is growing evidence that many copper-mediated pentafluoroethylation reactions proceed through radical pathways. Mechanistic studies, including radical trapping experiments with reagents like TEMPO and the use of radical clocks, have provided strong support for the involvement of the pentafluoroethyl radical (•CF2CF3). researchgate.net The CuCF2CF3 complex, generated from pentafluoroethane, has been identified as a convenient source of this radical under aerobic conditions. researchgate.net Future research will aim to gain a more detailed understanding of these radical processes. This includes investigating the factors that control the generation of the radical, its subsequent reactivity, and the pathways by which it is incorporated into the final product. A deeper comprehension of these radical-based mechanisms will facilitate the development of new reactions and the optimization of existing ones. researchgate.net

Broadening Synthetic Scope

A major goal for the future of pentafluoroethylation is the expansion of its applicability to a wider range of substrates and reaction types. The versatility of pentafluoroethylcopper reagents is already being demonstrated in a variety of transformations. For instance, the CuCF2CF3 reagent has been used for the pentafluoroethylation of unactivated alkenes. researchgate.net Furthermore, copper-mediated methodologies have been successfully applied to the pentafluoroethylation of organoboronates and terminal alkynes using TMSCF3 as the pentafluoroethyl source. rsc.org Another significant advancement is the copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides with Et3SiCF2CF3. rsc.org Future work will likely focus on further expanding the substrate scope to include more complex and functionally diverse molecules. Additionally, the development of new types of pentafluoroethylation reactions, such as those involving C-H activation or the use of novel coupling partners, will be a key area of exploration.

Expansion to Challenging Substrate Classes and Functional Group Tolerance

Current methods for pentafluoroethylation using CuC2F5 have demonstrated success with substrates like arylboronic acids and aryl bromides. organic-chemistry.orgacs.orgorganic-chemistry.org However, a primary objective for future research is the expansion of this chemistry to more complex and challenging substrate classes. This includes heteroaryl systems, which are ubiquitous in medicinal chemistry, and substrates bearing sensitive or coordinating functional groups that may interfere with the copper-mediated transformation.

Table 1: Potential Challenging Substrate Classes for Future CuC2F5 Research

| Substrate Class | Key Challenge | Potential Research Approach |

|---|---|---|

| Heteroaryl Halides/Boronics | Ring coordination to copper, altered electronics | Ligand development to modulate copper reactivity |